4,4-Difluoropyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoropyrrolidin-3-amine is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production methods for 4,4-Difluoropyrrolidin-3-amine often utilize high-yield synthetic routes that ensure the efficient incorporation of fluorine atoms. These methods may involve the use of specialized fluorinating reagents and controlled reaction conditions to achieve the desired product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoropyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoropyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Difluoropyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its unique reactivity and binding properties. For instance, it may interact with enzymes or receptors, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoropyridine: Similar in structure but differs in the position of fluorine atoms.
2,5-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
Uniqueness: 4,4-Difluoropyrrolidin-3-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C4H8F2N2 |
---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
4,4-difluoropyrrolidin-3-amine |
InChI |
InChI=1S/C4H8F2N2/c5-4(6)2-8-1-3(4)7/h3,8H,1-2,7H2 |
InChI-Schlüssel |
XCJKQLNTELBQOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.